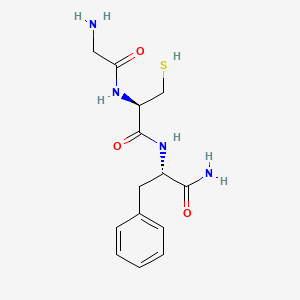
Glycyl-L-cysteinyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-cysteinyl-L-phenylalaninamide is a tripeptide composed of glycine, cysteine, and phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-cysteinyl-L-phenylalaninamide typically involves the stepwise coupling of the amino acids glycine, cysteine, and phenylalanine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The activated amino acids are sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-cysteinyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amide bonds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amide bonds.
Aplicaciones Científicas De Investigación
Glycyl-L-cysteinyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Glycyl-L-cysteinyl-L-phenylalaninamide involves its ability to form stable peptide bonds and disulfide linkages. The cysteine residue’s thiol group can participate in redox reactions, influencing the compound’s biological activity. The phenylalanine residue contributes to hydrophobic interactions, affecting the compound’s binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-phenylalaninamide: Lacks the cysteine residue, thus cannot form disulfide bonds.
Glycyl-L-cysteinyl-L-tyrosinamide: Contains tyrosine instead of phenylalanine, affecting its hydrophobic interactions.
Glycyl-L-cysteinyl-L-alaninamide: Contains alanine instead of phenylalanine, altering its overall hydrophobicity.
Uniqueness
Glycyl-L-cysteinyl-L-phenylalaninamide is unique due to the presence of both cysteine and phenylalanine residues. The cysteine residue allows for redox activity and disulfide bond formation, while the phenylalanine residue contributes to hydrophobic interactions, making this compound versatile in various applications.
Propiedades
Número CAS |
187532-54-3 |
|---|---|
Fórmula molecular |
C14H20N4O3S |
Peso molecular |
324.40 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C14H20N4O3S/c15-7-12(19)17-11(8-22)14(21)18-10(13(16)20)6-9-4-2-1-3-5-9/h1-5,10-11,22H,6-8,15H2,(H2,16,20)(H,17,19)(H,18,21)/t10-,11-/m0/s1 |
Clave InChI |
KUIVXUBKMNTGEG-QWRGUYRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)CN |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CS)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


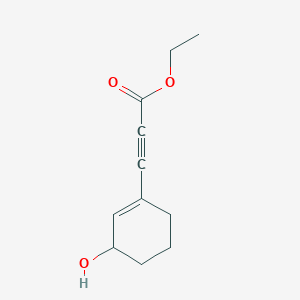
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
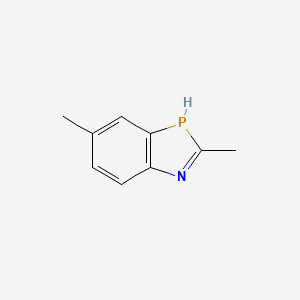
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
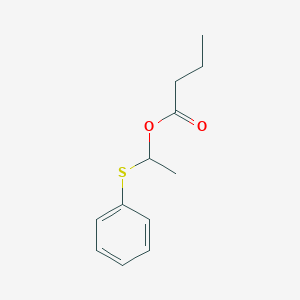
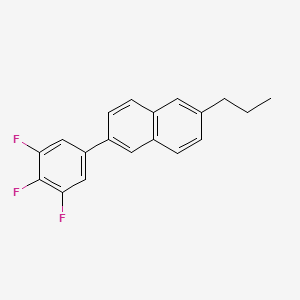
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)

![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
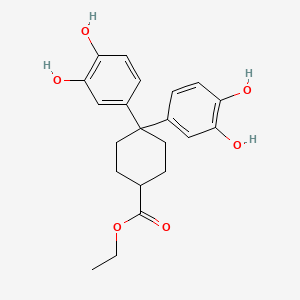
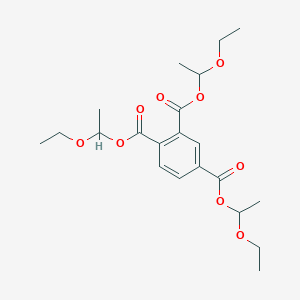
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)

